1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Mechanism of Action
Target of action
Pyrazoline derivatives, which include the “1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.
Mode of action
The interaction of pyrazoline derivatives with their targets often results in changes to the target’s function, which can lead to various biological effects . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Pyrazoline derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, they might inhibit or activate enzymes, modulate receptor signaling, or interfere with cellular processes.
Result of action
The molecular and cellular effects of pyrazoline derivatives can include changes in cell signaling, enzyme activity, gene expression, and more . The specific effects would depend on the compound’s targets and mode of action.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazoline derivatives . These factors can affect the compound’s absorption, distribution, metabolism, excretion, and interaction with its targets.
Biochemical Analysis
Biochemical Properties
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound also interacts with proteins involved in cellular signaling, modulating their function and affecting downstream processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, the compound can alter the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues, affecting its biological activity. For instance, the compound can be transported across cell membranes by specific transporters, facilitating its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with methyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as an anticancer agent.
Pyrazolo[3,4-d]thiazole: Studied for its potential as an antimicrobial and anticancer agent.
Uniqueness: 1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-pyridin-4-yl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFZTRTGUWWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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